Cas no 20680-59-5 (3-Methylbenzenecarboximidamide Hydrochloride)

3-Methylbenzenecarboximidamide Hydrochloride is a chemical compound with the molecular formula C8H11ClN2, commonly used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high purity and stability, making it suitable for precise applications in medicinal chemistry and drug development. The hydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating reactions under mild conditions. The compound’s structural features, including the amidine functional group, allow for versatile reactivity in heterocycle formation and nucleophilic substitution reactions. It is typically handled under controlled conditions to ensure consistency in synthetic processes.
3-Methylbenzenecarboximidamide Hydrochloride structure
20680-59-5 structure
Product Name:3-Methylbenzenecarboximidamide Hydrochloride
CAS No:20680-59-5
MF:C8H11ClN2
MW:170.639340639114
MDL:MFCD02180878
CID:51612
PubChem ID:2800701
Update Time:2025-05-19

3-Methylbenzenecarboximidamide Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Methylbenzimidamide hydrochloride
    • 3-Methylbenzenecarboximidamide hydrochloride
    • 3-Methylbenzenecarboximidamide, HCl
    • 4-HEPTANOL
    • 3-Methyl-benzamidin,Hydrochlorid
    • 3-methyl-benzamidine hydrochloride
    • 3-methylphenylcarboximidamide hydrochloride
    • m-Toluamidinium chloride
    • Benzenecarboximidamide,3-methyl-, monohydrochloride (9CI)
    • m-Toluamidine, monohydrochloride (8CI)
    • 3-Methylbenzamidinehydrochloride
    • m-Toluamidinehydrochloride
    • 3-METHYLBENZENE-1-CARBOXIMIDAMIDE HYDROCHLORIDE
    • BENZENECARBOXIMIDAMIDE, 3-METHYL-, MONOHYDROCHLORIDE
    • m-toluamidine hydrochloride
    • QEAXZIMXYPAZAX-UHFFFAOYSA-N
    • 3-methylbenzamidine, hydrochloride
    • 0599AB
    • SBB088462
    • FC0693
    • 3-methylbenzenecarboxamidine, chlorid
    • FT-0616121
    • F11748
    • DTXSID40384179
    • 3-Methylbenzamidine hydrochloride
    • CS-0122222
    • SCHEMBL1436160
    • MFCD02180878
    • SY104121
    • 3-MethylbenzenecarboximidamideHCl;3-Methylbenzamidine hydrochloride;2-(3-methoxy-2-propoxy-5-((2S,5S)-5-(3,4,5-trimethoxyphenyl)
    • A25720
    • 20680-59-5
    • 3-METHYLBENZENECARBOXIMIDAMIDE HCL
    • AKOS015890854
    • 3-methylbenzimidamidehydrochloride
    • EN300-267913
    • 3-methylbenzenecarboximidamide;hydrochloride
    • 3-methylbenzenecarboximidamide hydrochloride, AldrichCPR
    • 3-methylbenzenecarboxamidine hcl
    • Benzenecarboximidamide, 3-methyl-, hydrochloride (1:1)
    • GS-5605
    • Z2471262589
    • DB-004309
    • 3-methylbenzenecarboximidamide,hydrochloride
    • 3-Methylbenzenecarboximidamide Hydrochloride
    • MDL: MFCD02180878
    • Inchi: 1S/C8H10N2.ClH/c1-6-3-2-4-7(5-6)8(9)10;/h2-5H,1H3,(H3,9,10);1H
    • InChI Key: QEAXZIMXYPAZAX-UHFFFAOYSA-N
    • SMILES: Cl.NC(C1=CC=CC(C)=C1)=N

Computed Properties

  • Exact Mass: 170.06100
  • Monoisotopic Mass: 170.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9

Experimental Properties

  • Melting Point: 186-188 ºC
  • PSA: 49.87000
  • LogP: 2.88110

3-Methylbenzenecarboximidamide Hydrochloride Security Information

3-Methylbenzenecarboximidamide Hydrochloride Customs Data

  • HS CODE:2925290090
  • Customs Data:

    China Customs Code:

    2925290090

    Overview:

    2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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3-Methylbenzenecarboximidamide Hydrochloride Production Method

3-Methylbenzenecarboximidamide Hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:20680-59-5)3-Methylbenzenecarboximidamide Hydrochloride
Order Number:A25720
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:19
Price ($):191.0
Email:sales@amadischem.com

3-Methylbenzenecarboximidamide Hydrochloride Related Literature

Additional information on 3-Methylbenzenecarboximidamide Hydrochloride

Introduction to 3-Methylbenzenecarboximidamide Hydrochloride (CAS No. 20680-59-5)

3-Methylbenzenecarboximidamide Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 20680-59-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzenecarboximidamides, which have garnered considerable attention due to their versatile applications in medicinal chemistry and drug development. The hydrochloride salt form enhances its solubility, making it a valuable intermediate in synthetic pathways and potential therapeutic agents.

The molecular structure of 3-Methylbenzenecarboximidamide Hydrochloride features a benzene ring substituted with a methyl group at the 3-position and an imidamide functional group at the 4-position. This structural motif contributes to its unique chemical reactivity and biological properties, which have been extensively studied in recent years. The imidamide moiety is particularly noteworthy, as it serves as a key pharmacophore in numerous drug molecules, influencing their binding affinity and pharmacokinetic profiles.

In recent years, there has been a surge in research focusing on benzenecarboximidamides due to their potential as scaffolds for novel therapeutic agents. Studies have demonstrated that modifications at the aromatic ring and the imidamide group can significantly alter the biological activity of these compounds. For instance, derivatives of 3-Methylbenzenecarboximidamide Hydrochloride have been investigated for their antimicrobial and anti-inflammatory properties. The introduction of substituents such as halogens or heteroatoms at strategic positions on the benzene ring can enhance binding interactions with biological targets, leading to more potent and selective drug candidates.

The synthesis of 3-Methylbenzenecarboximidamide Hydrochloride typically involves multi-step organic transformations, starting from commercially available precursors like methylbenzoic acid or its derivatives. The formation of the imidamide group often requires condensation reactions with amidine precursors under controlled conditions. The final hydrochloride salt is obtained through an acid-base reaction, which not only improves the compound's stability but also its solubility in aqueous systems, facilitating further applications in drug formulation and delivery.

One of the most compelling aspects of 3-Methylbenzenecarboximidamide Hydrochloride is its role as a building block in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with improved pharmacological properties. For example, recent studies have explored its use in designing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The ability to fine-tune the electronic and steric properties of the benzene ring and the imidamide group allows for the creation of molecules with high specificity for target enzymes.

The hydrochloride salt form of this compound also finds utility in biochemical assays and high-throughput screening (HTS) campaigns. Its enhanced solubility makes it an ideal candidate for use in solution-phase screening assays, where rapid dissolution and interaction with biological targets are essential. Furthermore, the stability provided by the hydrochloride salt ensures consistent performance across multiple experimental runs, reducing variability and improving data reliability.

From a regulatory perspective, 3-Methylbenzenecarboximidamide Hydrochloride (CAS No. 20680-59-5) is subject to standard pharmaceutical guidelines governing chemical substances used in drug development. Compliance with Good Manufacturing Practices (GMP) is crucial to ensure the quality and consistency of batches produced for research or commercial purposes. Manufacturers must adhere to strict quality control measures to avoid impurities that could affect the safety or efficacy of downstream products.

The future prospects for 3-Methylbenzenecarboximidamide Hydrochloride are promising, given its versatility as a synthetic intermediate and its potential therapeutic applications. Ongoing research aims to expand its utility by exploring new synthetic routes and investigating novel derivatives. Advances in computational chemistry and machine learning are also expected to play a significant role in optimizing its use as a scaffold for drug discovery programs.

In conclusion, 3-Methylbenzenecarboximidamide Hydrochloride (CAS No. 20680-59-5) represents a valuable compound in pharmaceutical chemistry, with broad applications ranging from synthetic intermediates to potential therapeutic agents. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration in drug development. As research continues to uncover new possibilities for this compound, its significance in medicinal chemistry is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20680-59-5)3-Methylbenzenecarboximidamide Hydrochloride
A25720
Purity:99%
Quantity:25g
Price ($):191.0
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